molecular formula C14H9ClFNOS2 B6010167 3-CHLORO-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B6010167
M. Wt: 325.8 g/mol
InChI Key: GFSQOUYZAYUEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Grignard reagents, palladium catalysts, and organic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

  • Binding to Enzymes: : The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways.

  • Modulation of Receptors: : The compound may interact with receptors on the cell surface, modulating their activity and affecting cellular responses. This can include interactions with G-protein-coupled receptors (GPCRs) or ion channels.

  • Interference with DNA/RNA: : The compound may bind to DNA or RNA, interfering with their function and affecting gene expression. This can lead to changes in cell proliferation and apoptosis.

Comparison with Similar Compounds

3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 3-Chloro-4-fluoro-N-[(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide: : This compound differs in the position of the thiophene moiety, which can affect its chemical and biological properties.

  • 3-Chloro-4-fluoro-N-[(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide: : This compound has an ethyl group instead of a methyl group, which can influence its reactivity and interactions with biological targets.

  • 3-Chloro-4-fluoro-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-sulfonamide: : This compound has a sulfonamide group instead of a carboxamide group, which can alter its solubility and pharmacokinetic properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and chemical properties make it valuable for studying reaction mechanisms, developing new synthetic methodologies, and exploring its biological activity. Further research on this compound can lead to the discovery of new therapeutic agents and advanced materials.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNOS2/c15-12-11-9(16)4-1-5-10(11)20-13(12)14(18)17-7-8-3-2-6-19-8/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSQOUYZAYUEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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